2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide
Description
2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorophenoxy group, and a pyrimidinylsulfanyl moiety.
Properties
Molecular Formula |
C22H20ClN5O2S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[1-methyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C22H20ClN5O2S/c1-14-9-10-24-22(25-14)31-13-20-27-17-11-15(7-8-18(17)28(20)2)26-21(29)12-30-19-6-4-3-5-16(19)23/h3-11H,12-13H2,1-2H3,(H,26,29) |
InChI Key |
RUVDHFVASLXKRZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution reaction of a chlorophenol with an appropriate electrophile.
Attachment of the pyrimidinylsulfanyl moiety: This can be done through a thiol-ene reaction or a similar thiol-based coupling reaction.
Final acylation step: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetamide: Lacks the benzimidazole and pyrimidinylsulfanyl moieties, making it less complex and potentially less active.
N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide: Lacks the chlorophenoxy group, which may affect its overall activity and specificity.
Uniqueness
2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide is unique due to its combination of structural features, which may confer specific biological activities and make it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
